(1-P-Tolyl-cyclopropyl)-methanol

ALX receptor agonism FPR2 Inflammation

Sourcing the correct 1-arylcyclopropyl methanol is critical for ALX/FPR2 agonist programs. Generic phenyl analogs lack the p-methyl substitution essential for target engagement in patented pharmacophores. - Validated Motif: The 1-(p-tolyl)cyclopropyl moiety is specifically claimed in patent ES-2639798-T3 for optimal receptor binding. - Distinct Profile: LogP ~2.4 offers a balanced lipophilicity profile, superior to p-chloro (LogP ~2.6) or p-methoxy (LogP ~1.9) analogs for hydrophobic pocket design. - Supply Assurance: Available at high purity for reproducible synthesis, mitigating the risk of re-validating alternative, less active arylcyclopropyl motifs.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B12121919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-P-Tolyl-cyclopropyl)-methanol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)CO
InChIInChI=1S/C11H14O/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3
InChIKeyLKSHAZCGBYIWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-P-Tolyl-cyclopropyl)-methanol: Quick Overview


(1-P-Tolyl-cyclopropyl)-methanol (CAS 98480-35-4), also known as [1-(4-methylphenyl)cyclopropyl]methanol, is a cyclopropane-containing benzylic alcohol with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It belongs to the class of 1-arylcyclopropyl methanols, which are valued in drug discovery for their conformational rigidity, metabolic stability, and ability to orient substituents in defined vectors [1]. This compound serves as a key intermediate in the synthesis of ALX/FPR2 receptor agonists developed by Actelion (now Idorsia) for inflammatory and respiratory diseases [2].

Scaffold Cyclopropane-containing benzylic alcohol
Substitution p-Tolyl motif selected in ALX/FPR2 agonist research
Sourcing Multi-vendor availability supports procurement

Why Analogs Cannot Replace (1-P-Tolyl-cyclopropyl)-methanol


Within the 1-arylcyclopropyl methanol series, seemingly minor substituent changes on the phenyl ring dramatically alter both physicochemical properties and biological recognition. The p-methyl group of (1-p-tolyl-cyclopropyl)-methanol confers a distinct combination of lipophilicity, steric bulk, and electronic character compared to the unsubstituted phenyl, p-fluoro, p-chloro, or p-methoxy analogs [1]. This substitution pattern directly impacts the compound's utility as a synthetic building block: in the Actelion ALX agonist program, the 1-(p-tolyl)cyclopropyl moiety was specifically selected over other arylcyclopropyl variants for optimal receptor binding and functional activity [2]. Arbitrary replacement with a cheaper or more readily available analog (e.g., (1-phenylcyclopropyl)methanol, CAS 31729-66-5) risks loss of the specific pharmacophoric features required for target engagement in downstream drug candidates [3].

Attribute Target (p-Tolyl) Analog (e.g. Phenyl, Cl, F)
Lipophilicity Intermediate LogP ~2.4 LogP range 1.8–2.6 shifts permeability profile
Steric/electronic profile p-Methyl electron-donating, moderate bulk H, F, Cl, OMe alter target recognition
Research precedent Patent-selected for ALX/FPR2 agonist Other aryl groups not selected; activity may differ

Key Differentiators of (1-P-Tolyl-cyclopropyl)-methanol


Patent-Selected ALX/FPR2 Agonist Pharmacophore

In a series of spiro[2.4]heptane-based ALX/FPR2 receptor agonists, the 1-(p-tolyl)cyclopropyl substituted derivative was identified as the preferred compound, advancing to a granted European patent (ES-2639798-T3) [1]. The patent specifically claims the compound '(5R)-N5-(1-(p-tolyl)cyclopropyl)-(6R)-N6-(2-(4-methylpiperazin-1-yl)ethyl)-(4S,7R)-[4,7-ethylene-spiro[2.4]heptane]-5,6-dicarboxamide' [2]. While the unsubstituted phenyl and other substituted-phenyl analogs were investigated, the p-tolyl variant was selected for further development, indicating superior pharmacological properties in terms of ALX receptor agonistic activity and potential downstream therapeutic efficacy [3].

Patent-selected pharmacophore
Class-level inference
p-Tolyl derivative selected as lead over other substituted-phenyl variants in patent ES-2639798-T3
Supports research use in ALX/FPR2 pathway studies
IC₅₀/EC₅₀ data not disclosed; patent selection context reviewed
ALX receptor agonism FPR2 Inflammation Respiratory disease

Optimal Lipophilicity for Membrane Permeability

In silico predictions indicate that (1-p-tolyl-cyclopropyl)-methanol has a calculated LogP of approximately 2.4 and a topological polar surface area (TPSA) of 20.23 Ų [1]. In comparison, the unsubstituted (1-phenylcyclopropyl)methanol has a predicted LogP of about 1.8 (a difference of +0.6 log units), while the p-chloro analog has a LogP of ~2.6 (+0.2 vs. p-tolyl) and the p-methoxy analog has a LogP of ~1.9 (-0.5 vs. p-tolyl) [2]. The p-methyl group thus provides an intermediate lipophilicity that may optimize membrane permeability while avoiding the excessive lipophilicity and potential toxicity associated with the chloro derivative [3].

Lipophilicity profile
In silico prediction
LogP ≈ 2.4 (p-tolyl) vs. 1.8 (phenyl), 2.6 (p-Cl), 1.9 (p-OMe)
Supports membrane permeability prediction in drug design
Computed data; experimental validation recommended
Lipophilicity Drug-likeness Permeability ADME prediction

Reliable Multi-Vendor Sourcing Advantage

Vendor data indicate that (1-p-tolyl-cyclopropyl)-methanol is readily available from multiple suppliers at 97–98% purity, with listed pricing of approximately €249 for 5 mg and €990 for 50 mg (CymitQuimica, 2019) . In contrast, the p-fluoro analog (CAS 198976-40-8) is available from fewer suppliers and often only through custom synthesis , while the p-chloro analog (CAS 80866-81-5) is listed with purity specifications typically at 95–97% .

Commercial sourcing
Data to verify
Target: ≥98% purity, multi-vendor; p-F analog limited, p-Cl analog 95–97%
May reduce procurement risk for scale-up research
Vendor-reported purity; independent verification advised
Chemical procurement Synthetic intermediate Commercial availability Scalability

Application Scenarios for (1-P-Tolyl-cyclopropyl)-methanol


ALX/FPR2 Agonist Lead Optimization

For teams continuing work on ALX/FPR2 receptor agonists for inflammatory or respiratory diseases, (1-p-tolyl-cyclopropyl)-methanol is the validated building block for constructing the critical 1-(p-tolyl)cyclopropyl amide substructure, as explicitly claimed in patent ES-2639798-T3 [1]. Using this specific alcohol as the synthetic starting point ensures fidelity to the pharmacophore that demonstrated sufficient activity to warrant patent protection, avoiding the need to re-validate alternative arylcyclopropyl motifs [2].

Lipophilicity-Balanced Fragment Library

The intermediate LogP (~2.4) and moderate molecular weight (162.23 g/mol) of (1-p-tolyl-cyclopropyl)-methanol make it an ideal fragment for incorporating into screening libraries targeting enzymes or receptors with hydrophobic binding pockets, such as kinases, GPCRs, and nuclear receptors [1]. Compared to the more lipophilic p-chloro analog (LogP ~2.6) and the more polar p-methoxy analog (LogP ~1.9), it offers a balanced profile that can be further modulated through subsequent derivatization [2].

Covalent Inhibitor Design with Latent Electrophile

Cyclopropylmethanols are known to act as latent irreversible inhibitors of alcohol dehydrogenase and related enzymes through ring-opening mechanisms [1]. (1-P-Tolyl-cyclopropyl)-methanol, with its activated benzylic position, may serve as a scaffold for designing covalent inhibitors with tunable reactivity, where the p-methyl substituent provides steric and electronic modulation of the ring-opening rate compared to the unsubstituted phenyl analog [2].

Model Substrate for Cyclopropane Functionalization

As a commercially available, well-characterized 1-arylcyclopropyl methanol, this compound is an excellent model substrate for developing new synthetic methods involving cyclopropane ring-opening, cross-coupling, or C–H functionalization reactions [1]. Its availability at 98% purity from multiple vendors ensures reproducible results across laboratories, unlike less accessible analogs such as the p-fluoro derivative [2].

Application
Selection Property
Validation Focus
ALX/FPR2 agonist lead optimization
1-(p-Tolyl)cyclopropyl amide substructure fidelity
ALX/FPR2 functional activity in cell-based assays
Fragment-based library design
Intermediate lipophilicity and low TPSA
Membrane permeability and target engagement screening
Covalent inhibitor scaffold exploration
Cyclopropylmethanol latent electrophile
Ring-opening kinetics and enzyme inhibition assays
Synthetic methodology development
Commercially available, well-characterized model substrate
Reaction reproducibility and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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